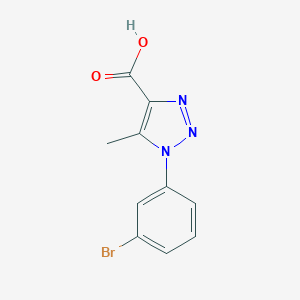

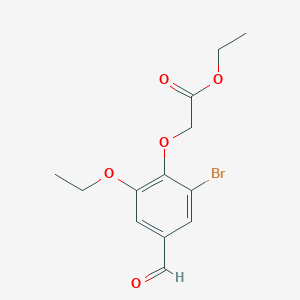

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic synthesis. ABE belongs to the family of benzoic acid derivatives and is characterized by its unique chemical structure, which contains a bromine atom and an allyloxy group attached to a benzene ring.

科学的研究の応用

Synthesis and Chemical Transformations

Nucleophilic Substitution Reactions : Studies by Mataka et al. (1992) on bromobenzo thiadiazole derivatives, including reactions with allyl alcohol, have shown the formation of allyl ether compounds, which upon heating rearrange to hydroxy derivatives. This process involves 4-allyloxy-5-hydroxy derivatives and demonstrates the utility of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in complex organic synthesis (Mataka et al., 1992).

Substitution Reactions of Benzo[b]thiophen Derivatives : Research by Clarke et al. (1973) indicates the potential use of compounds like 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in the synthesis of complex benzo[b]thiophen derivatives. This study shows how different substitutions and rearrangements can yield a variety of derivatives with potential applications in chemical synthesis (Clarke et al., 1973).

Cytotoxicity and Radical Generation Studies : Research by Fujisawa et al. (2003) on 2-ethoxybenzoic acid, a compound structurally related to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, explores its interaction with eugenol and its effects on radical generation and cytotoxicity. Such studies are crucial for understanding the biological activities of related benzoic acid derivatives (Fujisawa et al., 2003).

Novel Compound Synthesis

Synthesis of Aromatic Constituents : Research by Laak and Scharf (1989) on the synthesis of polysubstituted aromatic carboxylic acids, similar in structure to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, highlights the potential of these compounds in creating novel aromatic constituents found in antibiotics like calichemicins. Such work showcases the potential of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in the field of antibiotic research (Laak & Scharf, 1989).

Anticoccidial Activity Studies : The study of 4-amino-2-ethoxybenzoic acid and related compounds by Rogers et al. (1964) demonstrates their potential in developing anticoccidial drugs. This research suggests similar possibilities for 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in the development of new antiparasitic agents (Rogers et al., 1964).

Applications in Material Science

- Macromonomer Synthesis : A study by Sane et al. (2011) on the synthesis of bis-allyloxy functionalized polymers illustrates the potential of allyloxy-substituted benzoic acids in creating new materials. This could be extrapolated to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, suggesting its utility in the development of innovative polymeric materials (Sane et al., 2011).

特性

IUPAC Name |

2-bromo-5-ethoxy-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-5-17-11-7-9(13)8(12(14)15)6-10(11)16-4-2/h3,6-7H,1,4-5H2,2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRDAOFNMVESRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)

![4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B474822.png)

![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B474823.png)

![6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474866.png)

![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)

![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)

![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)